2-(3-(Methoxymethyl)phenyl)azetidine

Description

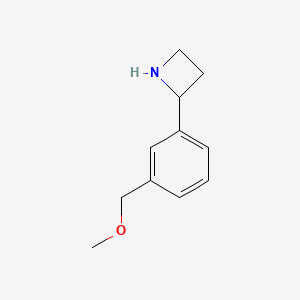

2-(3-(Methoxymethyl)phenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 2-position with a 3-(methoxymethyl)phenyl group. The azetidine core introduces significant ring strain, which can enhance reactivity and influence pharmacological properties.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-[3-(methoxymethyl)phenyl]azetidine |

InChI |

InChI=1S/C11H15NO/c1-13-8-9-3-2-4-10(7-9)11-5-6-12-11/h2-4,7,11-12H,5-6,8H2,1H3 |

InChI Key |

BAQPEGMROMGAIZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)C2CCN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Preparation of a suitable 3-substituted phenyl precursor bearing a methoxymethyl group

- Introduction of the azetidine ring via cyclization or ring closure

- Protection/deprotection steps as needed to control reactivity and stereochemistry

Synthetic Route Based on Chiral tert-Butanesulfinamide Auxiliary (Recent Advances)

A highly versatile and scalable method for the preparation of C2-substituted azetidines, including aryl-substituted derivatives, involves the use of chiral tert-butanesulfinamides as chiral auxiliaries to induce stereoselectivity.

Formation of Sulfinimine Intermediate:

- Condensation of 3-chloropropanal with (R)- or (S)-tert-butanesulfinamide in the presence of Lewis acid (e.g., copper(II) sulfate) in dichloromethane forms a sulfinimine intermediate.

- This intermediate is bench stable under controlled conditions but sensitive to chloride elimination if isolated improperly.

-

- Addition of an aryl or alkyl Grignard reagent to the sulfinimine forms a chiral amine intermediate.

- The reaction is typically performed at low temperature (-20 °C to -46 °C) to maximize diastereoselectivity.

- For aryl substituents such as 3-(methoxymethyl)phenyl, the corresponding arylmagnesium halide would be used.

-

- The intermediate undergoes intramolecular nucleophilic substitution to close the azetidine ring.

- This step proceeds with high stereoselectivity, yielding enantioenriched C2-substituted azetidines.

Deprotection and Purification:

- The tert-butanesulfinamide protecting group is cleaved under acidic conditions to yield the free azetidine.

- Diastereomers can be separated by normal phase chromatography if necessary.

This method allows access to a variety of C2-substituted azetidines, including aryl, vinyl, allyl, and alkyl groups, and is scalable to gram quantities with good yields (typically around 44% over three steps) and high diastereomeric ratios (up to 85:15).

Preparation of Key Intermediate 3-Chloropropanal

The synthesis of 3-chloropropanal, a crucial bis-electrophilic building block for azetidine formation, can be achieved by:

- Oxidation of 3-chloropropanol using stoichiometric oxidants such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

- Catalytic TEMPO oxidation using [bis(acetoxy)iodo]benzene (BAIB).

- Addition of hydrogen chloride gas to acrolein.

Due to instability and decomposition issues (elimination of chloride leading to acrolein oligomerization), 3-chloropropanal is best handled and stored as a solution in dichloromethane to maintain stability and yield (50–70% yield reported).

Alternative Synthetic Approaches

Horner–Wadsworth–Emmons (HWE) Reaction: Used for preparing substituted azetidine derivatives from azetidinones and phosphonate esters. This method is efficient for synthesizing alkene-substituted azetidines and can be adapted for aryl substitution after appropriate functional group transformations.

Aziridine Ring-Opening and Cyclization: Enantioselective preparation of aziridine intermediates tethered to phenyl sulfides, followed by organozinc addition and cyclization, provides access to C2-substituted azetidines with high yields and enantioselectivity but involves multistep synthesis of starting materials and protecting group challenges.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Yield (%) | Diastereomeric Ratio | Scalability | Notes |

|---|---|---|---|---|---|

| Chiral tert-Butanesulfinamide Auxiliary (3-step) | 3-Chloropropanal, Grignard reagents | ~44 (over 3 steps) | 85:15 (dr) | Gram-scale | High stereoselectivity, broad substrate scope including aryl, vinyl, alkyl groups |

| Horner–Wadsworth–Emmons (HWE) Reaction | Azetidin-3-one, phosphonate esters | Moderate (60–70) | Not specified | Moderate | Efficient for alkene-substituted azetidines; requires purification via chromatography or distillation |

| Aziridine Tethered Phenyl Sulfide Route | Enantiopure homoserine lactone derivatives | 63–82 | High enantioselectivity | Limited by starting material availability | Multi-step synthesis, limited substitution patterns, protecting group removal challenges |

Research Findings and Notes

The chiral tert-butanesulfinamide approach is notable for its operational simplicity, cost-effectiveness (auxiliary cost approx. $2/g), and ability to produce enantioenriched azetidines with diverse C2 substituents, including aryl groups like 3-(methoxymethyl)phenyl.

The instability of 3-chloropropanal requires careful handling; storing as a solution in dichloromethane prevents decomposition and improves yield reproducibility.

Organometallic additions to sulfinimines are highly diastereoselective (>90:10 dr) when performed at low temperatures, though vinyl Grignard reagents may exhibit lower yields and selectivity.

The azetidine ring closure proceeds efficiently after organometallic addition, and the protecting group cleavage is rapid, yielding free azetidine hydrochloride salts amenable to further medicinal chemistry derivatization.

Alternative methods like the HWE reaction and aziridine ring-opening provide complementary routes but may have limitations in substrate scope or scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxymethyl)phenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups .

Scientific Research Applications

2-(3-(Methoxymethyl)phenyl)azetidine has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)phenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is characterized by significant ring strain, which makes it reactive under appropriate conditions. This reactivity allows it to participate in various chemical reactions, potentially interacting with biological molecules and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between 2-(3-(Methoxymethyl)phenyl)azetidine and key analogs:

Key Findings

Bioactivity :

- This compound is structurally analogous to GPCR-targeting azetidines like SNAP-7941, which antagonize melanin-concentrating hormone receptors . The methoxymethyl group may enhance blood-brain barrier permeability compared to polar substituents (e.g., carboxylic acids in SNAP-acid ).

- 3-Chloro-2-oxoazetidines exhibit broad-spectrum antimicrobial activity, whereas the methoxymethylphenyl substituent in the target compound may favor CNS-targeted applications due to increased lipophilicity .

Synthetic Accessibility :

- The synthesis of 2-(methoxymethyl)azetidine derivatives typically involves alkylation or nucleophilic substitution reactions, as seen in the preparation of SNAP-7941 analogs (e.g., coupling of piperidinylphenyl acetamide with brominated intermediates ).

- In contrast, 3-isopropoxyazetidines require regioselective functionalization at the azetidine C3 position, often via ring-opening of aziridinium salts .

Physicochemical Properties :

- The methoxymethylphenyl group increases steric bulk and lipophilicity (logP ~2.5–3.0 estimated) compared to smaller substituents like isopropoxy (logP ~1.2) or halogens. This property may improve membrane permeability but reduce aqueous solubility .

Biological Activity

2-(3-(Methoxymethyl)phenyl)azetidine is a compound that belongs to the azetidine class of heterocyclic compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit notable antimicrobial activity. For instance, compounds containing the azetidine moiety have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 2 | Staphylococcus aureus | 15.62 | 31.25 |

| 3 | Escherichia coli | 250 | 500 |

| 4 | Bacillus subtilis | 31.25 | 62.50 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration .

Case Studies

- Antibacterial Screening : A study screened various azetidine derivatives against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results demonstrated that certain derivatives exhibited strong antibacterial properties, with MIC values as low as 15.62 µg/mL against S. aureus, indicating a potent bactericidal effect .

- Fungal Assays : In addition to antibacterial properties, some azetidine derivatives have shown antifungal activity against strains such as Candida albicans. The compounds were effective in inhibiting fungal growth, suggesting their potential as antifungal agents .

Anticancer Activity

Azetidine derivatives are also being investigated for their anticancer properties. Research has shown that certain compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Cytotoxicity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11f | MCF-7 (Breast Cancer) | 14.5 |

| trans-11f | HCT-116 (Colon Cancer) | 97.9 |

IC50: Half Maximal Inhibitory Concentration .

Case Studies

- Proliferative Inhibition : One study reported that the compound trans-11f exhibited significant cytostatic activity against multiple cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective inhibition of cell growth .

- Mechanism of Action : Molecular docking studies have suggested that azetidine derivatives may act by inhibiting specific kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and survival .

Other Biological Activities

Beyond antimicrobial and anticancer activities, azetidine derivatives have been explored for additional pharmacological effects:

- Neuroprotective Effects : Some studies suggest that azetidines may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Enzyme Inhibition : Certain azetidine compounds have been identified as inhibitors of key enzymes involved in disease processes, including poly(ADP-ribose) polymerase (PARP), which is relevant in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-(3-(Methoxymethyl)phenyl)azetidine, and what are their critical optimization parameters?

The synthesis of azetidine derivatives typically involves cyclization or ring-closing strategies. For example:

- Nucleophilic substitution on a pre-functionalized phenyl ring with azetidine precursors (e.g., azetidine hydrochloride) under basic conditions .

- Palladium-catalyzed cross-coupling to introduce the methoxymethylphenyl group to azetidine scaffolds, requiring precise control of ligand ratios and temperature to avoid side reactions .

- Reductive amination of ketones or aldehydes with azetidine derivatives, where solvent polarity and reducing agents (e.g., NaBH4 vs. LiAlH4) significantly impact yields .

Q. Key Parameters :

| Step | Optimization Factor | Typical Range |

|---|---|---|

| Cyclization | Reaction time | 12–24 h |

| Coupling | Catalyst loading | 2–5 mol% Pd |

| Purification | Column chromatography | Hexane/EtOAc (3:1) |

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted azetidine precursors) .

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., methoxymethyl singlet at δ 3.3–3.5 ppm; azetidine protons as multiplet at δ 3.8–4.2 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What role does this compound play in structure-activity relationship (SAR) studies for neurotransmitter targets?

Azetidine derivatives are used as rigid scaffolds to probe steric and electronic effects in receptor binding. For example:

- Dopamine Transporter (DAT) Selectivity : Substitution at the phenyl ring (e.g., methoxymethyl) enhances DAT affinity by 10-fold compared to unsubstituted analogs, as shown in tropane-azetidine hybrid studies .

- Metabolic Stability : The methoxymethyl group reduces CYP450-mediated oxidation, improving plasma half-life in rodent models .

Data Contradiction Note : While some studies report enhanced DAT selectivity, others observe off-target binding to serotonin transporters (SERT) at high concentrations. Researchers must validate selectivity via competitive radioligand assays using -WIN 35,428 (DAT) and -citalopram (SERT) .

Q. How can computational modeling guide the optimization of this compound derivatives for CNS applications?

- Docking Simulations : Predict binding poses in DAT (PDB: 4XP4) by modeling the azetidine ring’s interaction with Asp79 and Phe155 residues.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with in vitro potency. For example, electron-donating groups (e.g., methoxymethyl) improve binding by stabilizing cation-π interactions .

- MD Simulations : Assess conformational flexibility of the azetidine ring under physiological pH (7.4) to optimize pharmacokinetics .

Q. What are the challenges in characterizing the metabolic pathways of this compound in preclinical models?

- Phase I Metabolism : The azetidine ring is susceptible to ring-opening via CYP3A4, forming reactive intermediates. Use LC-HRMS to detect glutathione adducts in liver microsome assays .

- Species Variability : Rodent models may overestimate human metabolic stability due to differences in CYP450 isoform expression. Cross-validate with human hepatocyte assays .

Methodological Considerations

Q. How to resolve discrepancies in reported biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.